molecular formula C11H18N2 B13621469 [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine

Cat. No.: B13621469
M. Wt: 178.27 g/mol
InChI Key: UNKNAPRNXOMOJQ-LLVKDONJSA-N
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Description

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound with the molecular formula C11H18N2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a ketone precursor with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-amine: A structurally similar compound with different substituents on the nitrogen atom.

    N,N-Dimethyl-1-phenylpropan-2-amine: Another related compound with a different substitution pattern.

Uniqueness

[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl ring. This combination of features makes it particularly useful in applications requiring chiral selectivity and specific interactions with biological targets .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m1/s1

InChI Key

UNKNAPRNXOMOJQ-LLVKDONJSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)CN

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)CN

Origin of Product

United States

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